Bicyclo[2.2.1]hept-7-yl-methanol

Catalog No.
S8633677
CAS No.
M.F
C8H14O
M. Wt
126.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hept-7-yl-methanol

Product Name

Bicyclo[2.2.1]hept-7-yl-methanol

IUPAC Name

7-bicyclo[2.2.1]heptanylmethanol

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c9-5-8-6-1-2-7(8)4-3-6/h6-9H,1-5H2

InChI Key

FYSCRDOEONWBCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C2CO

Bicyclo[2.2.1]hept-7-yl-methanol is a bicyclic compound characterized by a bicyclo[2.2.1]heptane core with a hydroxymethyl group attached at the 7-position. Its chemical formula is C8H14OC_8H_{14}O, and it has a molecular weight of approximately 126.1962 g/mol. This compound is also known by various names, including 2-norbornanemethanol and 2-(hydroxymethyl)bicyclo[2.2.1]heptane, and it exhibits unique structural features that contribute to its chemical properties and reactivity.

Due to its functional groups. Notably, it can undergo:

  • Mannich Reactions: Bicyclo[2.2.1]hept-7-yl-methanol has been utilized in Mannich reactions, where it reacts with secondary amines and formaldehyde to yield Mannich bases, showcasing its utility in synthesizing nitrogen-containing compounds .
  • Diels–Alder Reactions: The compound can be synthesized through sequential Diels–Alder reactions, which allow for the introduction of diverse functional groups into the bicyclo[2.2.1]heptane framework, enhancing its versatility in organic synthesis .

Research indicates that bicyclo[2.2.1]hept-7-yl-methanol derivatives exhibit biological activity, particularly as potential pharmaceutical agents. For instance, analogues of this compound have shown promise as antagonists for the P2Y1 receptor, which is involved in various physiological processes including platelet aggregation and vascular function . The rigidity imparted by the bicyclic structure may enhance binding affinity and specificity towards biological targets.

Several methods have been developed for synthesizing bicyclo[2.2.1]hept-7-yl-methanol:

  • Diels–Alder Reaction: A common synthetic route involves using diene and dienophile precursors in a Diels–Alder reaction, followed by rearrangement to form the bicyclic structure .
  • Mannich Reaction: Another approach includes the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with secondary amines and formaldehyde, leading to the formation of various Mannich bases with potential biological applications .

Bicyclo[2.2.1]hept-7-yl-methanol has several applications:

  • Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents targeting specific receptors, such as the P2Y1 receptor.
  • Fragrance Industry: Compounds derived from bicyclo[2.2.1]heptane structures are being investigated for their use as novel floral and woody odorants in perfumery applications .

Interaction studies involving bicyclo[2.2.1]hept-7-yl-methanol derivatives have focused on their binding affinities to various biological receptors, particularly the P2Y1 receptor. These studies reveal insights into how structural modifications can influence receptor interactions and pharmacological profiles, highlighting the importance of the bicyclic framework in enhancing bioactivity.

Bicyclo[2.2.1]hept-7-yl-methanol shares structural similarities with other bicyclic compounds but possesses unique characteristics due to its specific substitution pattern and stereochemistry.

Similar Compounds

Compound NameStructure TypeKey Features
Bicyclo[3.3.0]octan-3-olBicyclic alcoholLarger ring size; different stereochemistry
Bicyclo[4.4.0]decaneBicyclic hydrocarbonLarger ring size; more saturated
NorborneneBicyclic alkeneUnsaturated structure; reactive double bond

Uniqueness of Bicyclo[2.2.1]hept-7-yl-methanol

Bicyclo[2.2.1]hept-7-yl-methanol is distinctive due to its rigid bicyclic structure that allows for specific interactions with biological targets, making it a valuable scaffold for drug design compared to other similar compounds that may not exhibit the same level of biological activity or specificity.

The systematic IUPAC name for this compound is 7-(hydroxymethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-ol, reflecting its bicyclic skeleton and substituent positions. The bicyclo[2.2.1]heptane core consists of two fused cyclohexane rings sharing two adjacent carbons, forming a bridged structure. Key features include:

  • Bridgehead methyl groups at C1 and C7.
  • A hydroxyl group at C2.
  • A hydroxymethyl moiety (-CH2OH) at C7.

The molecular formula is C10H18O2 (molecular weight: 170.25 g/mol), with stereochemical complexity arising from the rigid bicyclic framework. The SMILES notation CC12CCC(C1(C)CO)CC2O encodes its connectivity, while the InChIKey NMQKRFRZSBQYQF-UHFFFAOYSA-N provides a unique identifier for its 3D conformation.

Historical Development in Bicyclic Compound Research

Bicyclo[2.2.1]heptane derivatives, commonly termed norbornanes, gained prominence in the mid-20th century as models for studying strain and reactivity in bridged systems. The discovery of exo-norbornyl alcohol (C7H12O) in the 1950s marked a milestone, demonstrating the kinetic preference for exo substituents in norbornane systems. Subsequent work expanded to include functionalized variants like Bicyclo[2.2.1]hept-7-yl-methanol, which emerged as intermediates in terpene synthesis and chiral auxiliaries.

Positional Isomerism in Norbornene Methanol Derivatives

Positional isomerism in this class arises from variations in hydroxyl and hydroxymethyl group placement. Notable examples include:

Compound NameSubstituent PositionsMolecular FormulaSource
3,3-Dimethyl-2-norbornanolC2-OH, C3-CH3C9H16O
1-Hydroxymethyl-7,7-dimethyl-2,3-dioneC1-CH2OH, C2/C3=OC10H14O3
Spiro-dioxolane derivativeC5-CH2OH, spiro-dioxolaneC10H16O3

These isomers exhibit distinct physicochemical behaviors. For instance, the dione derivative shows increased polarity due to carbonyl groups, while the spiro-dioxolane analog demonstrates enhanced stability under acidic conditions.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

126.104465066 g/mol

Monoisotopic Mass

126.104465066 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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